molecular formula C26H27NO B1311612 (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine CAS No. 257928-43-1

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1311612
CAS No.: 257928-43-1
M. Wt: 369.5 g/mol
InChI Key: ZXINDPIOCYKBQG-OAQYLSRUSA-N
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Description

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a chiral compound with a complex structure that includes a tetrahydropyridine ring, a benzyloxy group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydropyridine ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a halogenated precursor.

    Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the tetrahydropyridine ring, converting it to a piperidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.

Medicine

In medicinal chemistry, ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and phenylethyl groups may play a crucial role in binding to these targets, while the tetrahydropyridine ring provides structural stability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities.

    4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-piperidine: A reduced form of the compound with a piperidine ring instead of a tetrahydropyridine ring.

    4-(4-(Benzyloxy)phenyl)-1-phenylethyl-1,2,3,6-tetrahydropyridine: A similar compound lacking the chiral center.

Uniqueness

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific chiral configuration and the presence of both benzyloxy and phenylethyl groups

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXINDPIOCYKBQG-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432687
Record name 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257928-43-1
Record name 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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